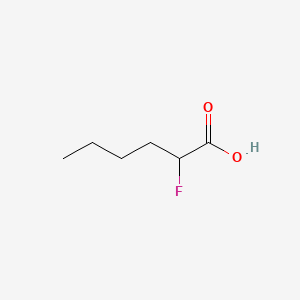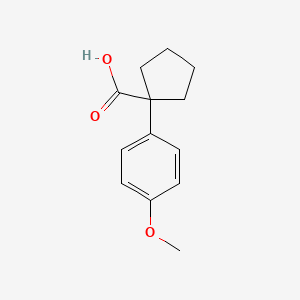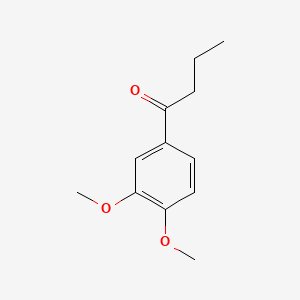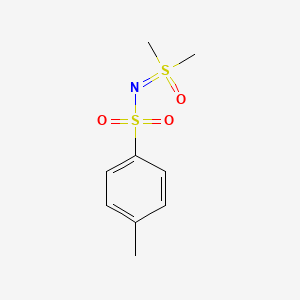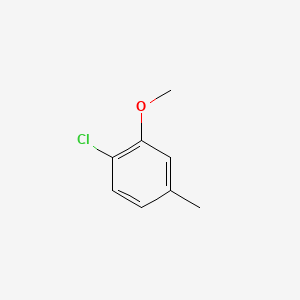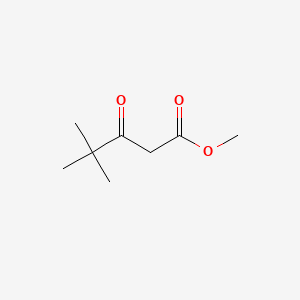
炔丙基甲醚
描述
Methyl propargyl ether, also known as 3-methoxy-1-propyne, is an organic compound with the molecular formula C4H6O. It is a colorless liquid with a characteristic ether-like odor. This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups. Methyl propargyl ether is used in various chemical reactions and industrial applications due to its unique chemical properties.
科学研究应用
Methyl propargyl ether is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the formation of more complex molecules.
Biology: It is used in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
作用机制
Mode of Action
Propargylation reactions in carbonyl derivatives (aldehydes and ketones) whereby the propargylation reagent acts as a nucleophile toward the c=o functionality is a convenient method for the synthesis of chiral and achiral secondary or tertiary homopropargylic alcohols from aldehydes or ketones .
Action Environment
Methyl propargyl ether is a liquid with a boiling point of 61-62 °C (lit.) and a density of 0.83 g/mL at 25 °C (lit.) . It should be stored at 2-8°C . The compound’s action, efficacy, and stability might be influenced by these physical and chemical properties, as well as environmental factors such as temperature and humidity.
生化分析
Biochemical Properties
Methyl propargyl ether plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the addition of propargyl groups to biomolecules. For instance, methyl propargyl ether can be used in the synthesis of [Ru3(μ3-κ(2)-HNNMe2)(μ3-κ(2)-MeOCH2CCH2)(μ-CO)2(CO)6], a complex used in catalysis . The interactions between methyl propargyl ether and these biomolecules are typically characterized by the formation of covalent bonds, which can alter the structure and function of the target molecules.
Cellular Effects
Methyl propargyl ether has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, compounds containing propargyl groups, such as methyl propargyl ether, have been reported to induce the secretion of sAPPα and increase MAPK phosphorylation, similar to the effects of rasagiline, a monoamine oxidase-B inhibitor . These changes can lead to alterations in cellular behavior, including increased cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of methyl propargyl ether involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, methyl propargyl ether can participate in 1,3-dipolar cycloaddition reactions, forming stable adducts with dipolarophiles such as alkenes and alkynes . These interactions can result in the modulation of enzyme activity and the regulation of various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl propargyl ether can change over time due to its stability and degradation. Methyl propargyl ether is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to strong oxidizing or reducing agents . Long-term exposure to methyl propargyl ether in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of methyl propargyl ether vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, methyl propargyl ether can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Methyl propargyl ether is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be metabolically labeled with propargyl groups, enabling the detection and identification of methylation sites in RNA and potentially DNA and proteins . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, methyl propargyl ether is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For instance, the propargyl group of methyl propargyl ether can facilitate its uptake and distribution within cells, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of methyl propargyl ether is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, methyl propargyl ether can be localized to the mitochondria, where it can exert its effects on mitochondrial function and metabolism . These localization patterns are crucial for understanding the specific biochemical roles of methyl propargyl ether within cells.
准备方法
Synthetic Routes and Reaction Conditions
Methyl propargyl ether can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Another method involves the use of propargyl bromide and sodium methoxide. In this reaction, propargyl bromide is reacted with sodium methoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) to yield methyl propargyl ether.
Industrial Production Methods
On an industrial scale, methyl propargyl ether is produced using similar methods but with optimized conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction conditions are carefully controlled to ensure efficient production. Continuous flow reactors are often used to maintain consistent reaction conditions and improve scalability.
化学反应分析
Types of Reactions
Methyl propargyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Sodium hydride (NaH) or other strong bases can be used to deprotonate the alkyne, followed by reaction with electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes or alkenes.
相似化合物的比较
Similar Compounds
Ethyl propargyl ether: Similar in structure but with an ethyl group instead of a methyl group.
Propargyl alcohol: Contains a hydroxyl group instead of an ether group.
Propargyl bromide: Contains a bromine atom instead of an ether group.
Uniqueness
Methyl propargyl ether is unique due to its combination of an ether and an alkyne functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications.
属性
IUPAC Name |
3-methoxyprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-3-4-5-2/h1H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACFFSVYSPMSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211762 | |
| Record name | 3-Methoxypropyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Methyl propargyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21144 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
627-41-8 | |
| Record name | Methyl propargyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxypropyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxypropyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypropyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for methyl propargyl ether?
A1: Methyl propargyl ether has the molecular formula C4H6O and a molecular weight of 70.09 g/mol. Key spectroscopic data include:
Q2: What are the preferred conformations of methyl propargyl ether and what factors contribute to their stability?
A2: Research indicates that methyl propargyl ether predominantly exists in gauche conformations. Computational studies using methods like G3MP2, CCSD(T), and others have revealed that hyperconjugative interactions are primarily responsible for the preference for gauche conformations over anti conformations. [] The interplay between hyperconjugative interactions and Pauli exchange-type repulsions influences the conformational landscape. []
Q3: How has computational chemistry been employed to understand the properties and reactivity of methyl propargyl ether?
A3: Computational chemistry has played a crucial role in elucidating the conformational preferences, electronic structure, and reactivity of methyl propargyl ether. Studies employing Density Functional Theory (DFT) have provided insights into reaction mechanisms involving methyl propargyl ether, such as its cyclotrimerization in the presence of ruthenium catalysts. [, ] These calculations shed light on the structures of potential intermediates and the overall reaction pathway. []
Q4: How can methyl propargyl ether be utilized as a synthetic building block?
A4: Methyl propargyl ether serves as a versatile starting material in organic synthesis:
- Lithiation and Alkylation: It can be readily lithiated at the propargylic position (C-3), allowing for subsequent reactions with various electrophiles to introduce alkyl substituents. []
- Formation of α,β-Unsaturated Ketones: A gold(III)-catalyzed methodology enables the efficient transformation of methyl propargyl ethers into α,β-unsaturated ketones, valuable intermediates in organic synthesis. [, ]
- Cycloaddition Reactions: Methyl propargyl ether readily participates in [2+2+2] cycloaddition reactions with alkynes like butyronitrile in the presence of iron(0) catalysts to yield pyridine derivatives. [] This highlights its utility in constructing heterocyclic compounds.
Q5: What regioselectivity is observed in the reaction of methyl propargyl ether with tellurium tetrachloride?
A5: The reaction of methyl propargyl ether with tellurium tetrachloride proceeds with regioselectivity, preferentially forming the addition product where tellurium adds to the terminal carbon of the alkyne. [] This regioselectivity is governed by the electronic nature of the alkyne and the electrophilic nature of tellurium tetrachloride.
Q6: How has methyl propargyl ether been employed in polymer chemistry?
A6: Methyl propargyl ether is a valuable monomer in polymer synthesis:
- Functionalized Polyethylene Synthesis: Copolymerization of ethylene with 5-norbornene-2-methyl propargyl ether (NMPE) using specific catalysts allows the synthesis of functionalized polyethylene. The pendant alkynyl groups in the copolymer can be further modified via click chemistry to introduce desired functionalities. []
- Cross-linked Polyether-Polyacetal Synthesis: Methyl propargyl ether can be utilized to synthesize long-chain divinyl ethers, which can be polymerized to create cross-linked polyether-polyacetal structures containing macrocycles. These structures have shown potential as solid superbase catalysts. []
Q7: Can you elaborate on the use of methyl propargyl ether in solid superbase catalyst synthesis?
A7: Researchers have explored the synthesis of solid superbase catalysts by first preparing cross-linked polymers incorporating methyl propargyl ether. Treatment of these polymers with potassium hydroxide (KOH) or cesium hydroxide (CsOH) leads to the formation of solid complexes. These complexes have demonstrated catalytic activity in reactions like the ethynylation of acetones and the isomerization of methyl propargyl ether to allenyl methyl ether. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


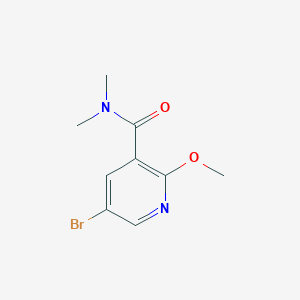
![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)
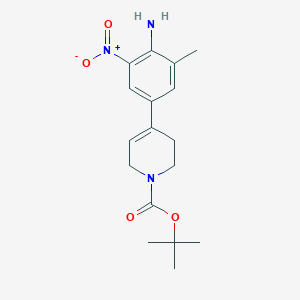
![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)
